(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one
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Description
(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H20N2O3S2 and its molecular weight is 412.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
Synthesis Reactions : Compounds similar to "(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-3-(4-(diethylamino)phenyl)-2-thioxothiazolidin-4-one" have been synthesized through various reactions, including Knoevenagel condensation and reactions with nitrile oxides. These reactions yield a range of compounds, including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines, highlighting the versatility of these thiazolidinone derivatives in synthetic chemistry (Kandeel & Youssef, 2001).
Characterization and Analysis : The structural and photophysical properties of these compounds have been thoroughly characterized using various analytical techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, a study on the crystal structure and Hirshfeld surface analysis of a thiazolidin-4-one derivative provides insights into the molecular geometry, intra- and intermolecular interactions, and theoretical calculations to compare with experimental data (Khelloul et al., 2016).
Biological Activities
Antimicrobial Activity : Some derivatives have been evaluated for their antimicrobial properties, showing promising activity against various bacterial and fungal strains. For instance, novel heterocycles exhibited broad-spectrum antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Padalkar et al., 2014).
Anticancer Activity : Thiazolidinone derivatives have also been investigated for their potential anticancer activity. Some compounds have demonstrated promising results in in vitro anticancer screening, indicating their potential as therapeutic agents for cancer treatment (Havrylyuk et al., 2010).
Protein Kinase Inhibition : Certain thiazolidin-4-one derivatives have been synthesized and tested for their inhibitory activity against protein kinases, such as DYRK1A, which are implicated in neurological and oncological disorders. This highlights their potential for developing treatments for diseases involving these kinases (Bourahla et al., 2021).
Properties
IUPAC Name |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-3-22(4-2)15-6-8-16(9-7-15)23-20(24)19(28-21(23)27)12-14-5-10-17-18(11-14)26-13-25-17/h5-12H,3-4,13H2,1-2H3/b19-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMNIWDHOTVOLJ-UNOMPAQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=C(C=C3)OCO4)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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